3-Methoxyquinoxaline-2-carboxylic acid

Descripción

Chemical Identity and Nomenclature

This compound possesses a well-defined chemical identity with the molecular formula C₁₀H₈N₂O₃ and a molecular weight of 204.18 daltons. The compound is assigned the Chemical Abstracts Service registry number 55495-69-7, which serves as its unique identifier in chemical databases and regulatory systems. The systematic name follows International Union of Pure and Applied Chemistry nomenclature conventions, clearly indicating the positions of the methoxy and carboxylic acid substituents on the quinoxaline ring system.

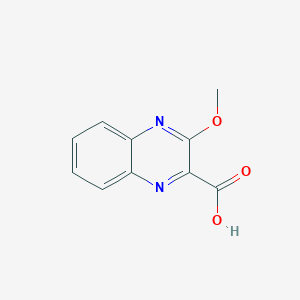

The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as O=C(C1=NC2=CC=CC=C2N=C1OC)O, which provides a linear description of the molecular connectivity. This notation reveals the bicyclic nature of the quinoxaline core, consisting of a fused benzene and pyrazine ring system, with the methoxy group attached at the 3-position and the carboxylic acid functionality at the 2-position.

Table 1: Physical and Chemical Properties of this compound

The computational chemistry data provides insight into the molecular characteristics that influence the compound's behavior in various environments. The topological polar surface area of 72.31 square angstroms indicates moderate polarity, while the logarithm of partition coefficient value of 1.3366 suggests balanced hydrophilic and lipophilic properties. These parameters are crucial for understanding the compound's potential interactions in biological and chemical systems.

Historical Context in Heterocyclic Chemistry

The development of quinoxaline chemistry traces back to classical synthetic methodologies, with the foundational work establishing the core principles for constructing these nitrogen-containing heterocycles. Quinoxaline derivatives emerged from the broader study of benzopyrazine compounds, which represent fused ring systems combining benzene and pyrazine moieties. The historical progression of quinoxaline synthesis has been marked by the evolution from traditional condensation reactions to more sophisticated modern methodologies.

Classical synthesis approaches for quinoxaline derivatives relied heavily on the condensation of ortho-diamines with 1,2-diketones, a methodology that has remained fundamental to the field despite subsequent technological advances. The parent quinoxaline compound results from the condensation of glyoxal with 1,2-diaminobenzene, establishing the basic framework that would later accommodate various substituents including methoxy and carboxylic acid groups.

The evolution of synthetic strategies has encompassed traditional methods based on Korner and Hinsberg approaches, both utilizing condensation reactions to form the quinoxaline core structure. These classical methodologies provided the foundation for developing more complex derivatives, including compounds with specific substitution patterns such as this compound. The historical development has been characterized by increasing sophistication in controlling regioselectivity and functional group compatibility.

Recent decades have witnessed significant advances in quinoxaline synthesis, moving beyond classical approaches to incorporate transition metal catalysis, green chemistry principles, and one-pot synthetic strategies. These developments have enhanced the accessibility of quinoxaline derivatives and expanded the scope of achievable structural modifications. The incorporation of microwave-assisted synthesis, recyclable catalysts, and aqueous reaction media has modernized the field while maintaining the fundamental principles established through historical research.

Position Within Quinoxaline Derivative Research

This compound occupies a distinctive position within the broader landscape of quinoxaline derivative research, representing a specific substitution pattern that combines electron-donating methoxy functionality with electron-withdrawing carboxylic acid groups. This particular combination of substituents creates unique electronic properties that distinguish it from other quinoxaline derivatives and contributes to its research significance.

The quinoxaline derivative class has attracted extensive research attention due to the inherent properties and therapeutic potential of these compounds. Quinoxalines are recognized as nitrogen-containing heterocyclic compounds with significant importance in both chemical and biochemical applications. The structural diversity achievable through various substitution patterns has made quinoxalines attractive targets for pharmaceutical research, with derivatives demonstrating antimicrobial, anti-inflammatory, antitumor, and antihyperglycemic activities.

Within the context of carboxylic acid-containing quinoxalines, this compound represents part of a subset that has received particular attention for potential biological applications. Related compounds in this category include 3-hydroxy-2-quinoxalinecarboxylic acid and 3-methyl-2-quinoxalinecarboxylic acid, each possessing distinct properties based on their specific substitution patterns. The systematic study of these derivatives has contributed to understanding structure-activity relationships within the quinoxaline family.

Table 2: Comparative Analysis of Related Quinoxaline Carboxylic Acid Derivatives

| Compound | Chemical Abstracts Service Number | Molecular Formula | Key Structural Feature |

|---|---|---|---|

| This compound | 55495-69-7 | C₁₀H₈N₂O₃ | Methoxy substitution at position 3 |

| 3-Methyl-2-quinoxalinecarboxylic acid | 74003-63-7 | C₁₀H₈N₂O₂ | Methyl substitution at position 3 |

| 3-Hydroxy-2-quinoxalinecarboxylic acid | 1204-75-7 | C₉H₆N₂O₃ | Hydroxyl substitution at position 3 |

The research focus on quinoxaline derivatives has been driven by their potential applications across multiple scientific disciplines. The structural modifications possible within the quinoxaline framework allow for fine-tuning of chemical and biological properties, making these compounds valuable for developing new materials and investigating structure-function relationships. The specific case of this compound exemplifies how targeted substitution can create compounds with unique profiles within the quinoxaline family.

Contemporary research in quinoxaline chemistry continues to explore novel synthetic methodologies and applications for these compounds. The development of transition metal-catalyzed reactions, green synthesis approaches, and multi-component reactions has expanded the toolkit available for quinoxaline derivative preparation. These advances have facilitated access to compounds like this compound and enabled more detailed investigation of their properties and potential applications.

The positioning of this compound within quinoxaline research reflects the ongoing evolution of heterocyclic chemistry, where specific substitution patterns are explored to achieve desired chemical and biological properties. The compound represents part of the continuing effort to understand and exploit the diverse potential of quinoxaline derivatives across various scientific applications.

Structure

2D Structure

Propiedades

IUPAC Name |

3-methoxyquinoxaline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-9-8(10(13)14)11-6-4-2-3-5-7(6)12-9/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENXATVRVKUKDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=CC=CC=C2N=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60614788 | |

| Record name | 3-Methoxyquinoxaline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60614788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55495-69-7 | |

| Record name | 3-Methoxyquinoxaline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60614788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Cyclization Using o-Phenylenediamine and α-Halo-β-Ketoesters in Ionic Liquid Media

A modern and efficient method involves the cyclization of o-phenylenediamine with α-halogenated β-ketoesters using ionic liquids as both solvent and catalyst. This approach offers several advantages:

- Reaction Conditions: The cyclization is performed at room temperature under magnetic stirring, significantly reducing energy consumption.

- Procedure: The reaction mixture is stirred until completion as monitored by thin-layer chromatography (TLC). Post-reaction, the product is extracted with ether, purified by chromatography, and the ionic liquid solvent is recovered and reused.

- Advantages:

- High product yield and purity due to the unique solvent and catalytic properties of ionic liquids.

- Short reaction time (40–90 minutes), improving efficiency compared to traditional methods requiring several hours.

- Environmentally friendly due to the non-volatile nature of ionic liquids and their recyclability.

This method is particularly suitable for synthesizing 3-methyl-quinoxaline-2-carboxylic acid but can be adapted for 3-methoxy derivatives by appropriate choice of starting materials or subsequent functional group transformations.

Hydrolysis of Methyl Esters to Carboxylic Acids

Following cyclization, methyl esters of quinoxaline-2-carboxylic acid derivatives can be hydrolyzed under basic conditions:

- Procedure: The methyl ester is dissolved in methanol and treated with sodium hydroxide solution. The mixture is stirred for approximately 30 minutes, then acidified with hydrochloric acid to precipitate the carboxylic acid.

- Purification: The product is extracted with ethyl acetate, washed, dried over magnesium sulfate, and concentrated to yield the acid in high purity and yield (~87% reported for 3-methyl derivative).

- This step is crucial for converting ester intermediates to the target carboxylic acid functionality.

Alternative Halogenation and Oxidation Routes

Other methods involve:

- Starting from 3-methyl-2-acetylquinoline, which is prepared by reduction of acetylmethaquine.

- Halogenation using sodium hypochlorite under controlled conditions monitored by starch-potassium iodide test paper.

- Subsequent acidification leads to precipitation of 3-methyl-quinoxaline-2-carboxylic acid.

This method utilizes common reagents and allows control over reaction endpoints but involves multiple steps and careful monitoring.

- The ionic liquid-based method represents a significant advancement by combining solvent and catalyst roles, enabling mild conditions and environmental benefits.

- Hydrolysis of methyl esters remains a reliable and straightforward step for carboxylic acid formation.

- Halogenation routes require careful endpoint monitoring but provide alternative synthetic access.

- Purity and stability data for quinoxaline-2-carboxylic acids show these compounds are thermally stable under typical storage conditions, supporting their practical use in research and industry.

The preparation of 3-methoxyquinoxaline-2-carboxylic acid can be effectively achieved through cyclization of suitable precursors under ionic liquid catalysis, followed by ester hydrolysis. This method offers high yield, purity, and operational simplicity. Alternative halogenation methods provide additional synthetic routes but may require more complex handling. The choice of method depends on available starting materials, desired scale, and environmental considerations.

Análisis De Reacciones Químicas

Types of Reactions

3-Methoxyquinoxaline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline-2,3-dicarboxylic acid.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium or copper and suitable ligands.

Major Products

The major products formed from these reactions include quinoxaline derivatives with various functional groups, which can be further utilized in different applications.

Aplicaciones Científicas De Investigación

Biological Activities

1. Anticancer Properties

Research indicates that derivatives of quinoxaline compounds, including 3-methoxyquinoxaline-2-carboxylic acid, exhibit potent anticancer activities. For instance, studies have shown that certain quinoxaline derivatives can inhibit protein kinases associated with cancer progression, such as B-Raf and C-Raf. These kinases are critical in various signaling pathways that regulate cell growth and survival, making them key targets for cancer therapies .

2. Neuropharmacological Effects

The compound has also been investigated for its effects on the serotonergic system. A specific derivative, N-cyclohexyl-3-methoxyquinoxaline-2-carboxamide, has demonstrated anxiolytic properties by acting as a 5-HT3 receptor antagonist. This mechanism suggests potential applications in treating anxiety disorders . Furthermore, the interaction of this compound with serotonergic receptors may provide insights into developing new antidepressant therapies.

Methodologies for Application

The applications of this compound extend to various methodologies in research:

1. Synthesis Techniques

Several synthetic routes have been developed to produce this compound and its derivatives effectively. These methods often involve the reaction of quinoxaline precursors with various reagents to yield biologically active derivatives .

2. Analytical Techniques

Quantitative analysis methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed to measure the concentration of carboxylic acids, including this compound, in biological samples. This analytical approach is crucial for understanding the compound's metabolic pathways and biological effects .

Case Study 1: Anticancer Activity

A study explored the anticancer effects of synthesized quinoxaline derivatives on human cancer cell lines (HCT-116 and MCF-7). The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapy agents like doxorubicin, highlighting their potential as effective anticancer drugs .

Case Study 2: Neuropharmacological Research

In another investigation focusing on anxiety disorders, researchers utilized N-cyclohexyl-3-methoxyquinoxaline-2-carboxamide to assess its effects on animal models. The findings demonstrated significant anxiolytic effects compared to control groups, suggesting its viability as a therapeutic agent for anxiety-related conditions .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Anticancer Therapy | Inhibition of protein kinases; potential for new cancer drugs |

| Neuropharmacology | Anxiolytic effects via serotonergic modulation |

| Synthesis Methodologies | Various synthetic routes for producing active derivatives |

| Analytical Techniques | LC-MS/MS for quantifying biological samples containing carboxylic acids |

Mecanismo De Acción

The mechanism of action of 3-Methoxyquinoxaline-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interact with DNA and proteins, affecting cellular processes .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogues

Substituent Variations on the Quinoxaline Core

3-Methylquinoxaline-2-carboxylic Acid

- Structure : Methyl group at position 3, carboxylic acid at position 2.

- Molecular Weight : 188.18 g/mol (C₁₀H₈N₂O₂) .

- Applications : Used in agrochemical synthesis; the methyl group enhances reactivity for alkylation and condensation reactions .

- Synthesis: Prepared via hydrolysis of ethyl 3-methylquinoxaline-2-carboxylate under alkaline conditions .

3-Hydroxyquinoxaline-2-carboxylic Acid

- Structure : Hydroxyl group at position 3, carboxylic acid at position 2.

- Molecular Formula : C₉H₆N₂O₃; molecular weight: 190.16 g/mol .

3-(Benzofuran-2-yl)quinoxaline-2-carboxylic Acids

- Structure : Benzofuran substituent at position 3, carboxylic acid at position 2.

- Synthesis: Condensation of ethyl 3-(bromomethyl)quinoxaline-2-carboxylate with salicylaldehydes under ultrasonic irradiation .

- Applications : Explored for pharmacological activities due to extended aromatic systems enhancing π-π interactions .

Quinoline-Based Analogues

4-Methoxyquinoline-2-carboxylic Acid

- Structure: Methoxy group at position 4, carboxylic acid at position 2 on a quinoline core.

- Molecular Formula: C₁₁H₉NO₃; molecular weight: 203.19 g/mol .

- Applications: Studied for antimicrobial and anticancer properties; quinoline backbone offers distinct electronic properties compared to quinoxaline .

2-Chloro-6-methoxyquinoline-3-carboxylic Acid

- Structure : Chlorine at position 2, methoxy at position 6, carboxylic acid at position 3.

- Molecular Weight: 237.64 g/mol (C₁₁H₈ClNO₃) .

Functionalized Derivatives for Kinase Inhibition

3-((3-Morpholinophenyl)amino)quinoxaline-2-carboxylic Acid

- Structure : Morpholine-linked aniline substituent at position 3, carboxylic acid at position 2.

- Applications : Designed as Pim-1 kinase inhibitors; the morpholine group improves solubility and target affinity .

6-Chloro-3-((3-hydroxyphenyl)amino)quinoxaline-2-carboxylic Acid

Comparative Data Table

Actividad Biológica

3-Methoxyquinoxaline-2-carboxylic acid (MQCA) is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and antitubercular effects. This article explores the biological activity of MQCA, focusing on its mechanisms, efficacy against various pathogens, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure includes a quinoxaline core with a methoxy group at position 3 and a carboxylic acid at position 2, which contributes to its biological properties.

Biological Activity Overview

Research has demonstrated that derivatives of quinoxaline-2-carboxylic acids exhibit significant biological activities, including:

- Antimicrobial Activity : Particularly against Mycobacterium tuberculosis and other mycobacterial strains.

- DNA-Damaging Effects : Induction of oxidative stress leading to DNA damage in bacterial cells.

- Potential as Antitumor Agents : Some derivatives show promise in cancer treatment.

Antimycobacterial Activity

Recent studies have highlighted the effectiveness of MQCA derivatives against Mycobacterium tuberculosis (M. tuberculosis). For instance, compound 4, a derivative of MQCA, showed a minimum inhibitory concentration (MIC) of 1.25 μg/mL against M. tuberculosis, indicating potent antimycobacterial activity .

Table 1: MIC Values of MQCA Derivatives Against Mycobacteria

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 4 | 1.25 | M. tuberculosis |

| 5 | 10 | M. smegmatis |

| 6 | 16 | M. smegmatis |

| Rifampicin | 0.03 | M. tuberculosis |

The mechanism by which MQCA exerts its effects appears to involve:

- DNA Damage : Studies indicate that MQCA acts as a DNA-damaging agent, confirmed by whole-genome sequencing of resistant mutants showing mutations in genes MSMEG_4646 and MSMEG_5122 .

- Oxidative Stress Induction : The compound induces reactive oxygen species (ROS), leading to oxidative damage in bacterial cells .

Structure-Activity Relationship (SAR)

The biological activity of MQCA can be significantly influenced by structural modifications:

- Substituent Variations : The presence and position of substituents on the quinoxaline ring affect the compound's potency. For example, substituting the ethoxycarbonyl group at position 2 with a carboxamide reduces antitubercular effectiveness .

- Regioisomer Effects : The position of amino groups within the quinoxaline core plays a crucial role in drug penetration and antimicrobial activity .

Case Studies

Several studies have investigated the efficacy and safety profiles of MQCA derivatives:

- Antimycobacterial Screening : In a study involving M. smegmatis, spontaneous mutants resistant to MQCA were generated to understand resistance mechanisms better. The mutants exhibited increased MICs for MQCA derivatives, indicating the compound's selective pressure on bacterial populations .

- In Vivo Studies : Animal models demonstrated low toxicity for some MQCA derivatives while maintaining high antimycobacterial activity, suggesting potential for therapeutic use .

Q & A

Q. What are the standard synthetic routes for 3-Methoxyquinoxaline-2-carboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves functionalization of the quinoxaline core. A common approach is the condensation of glyoxylic acid derivatives with substituted o-phenylenediamines under acidic or basic conditions . For methoxy-substituted variants, post-synthetic modifications, such as alkylation or nucleophilic substitution, are employed to introduce the methoxy group at the 3-position. Reaction temperature (60–100°C), solvent polarity (e.g., ethanol vs. DMF), and catalyst choice (e.g., H₂SO₄ or NaHCO₃) critically affect regioselectivity and byproduct formation. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform:methanol eluent) is essential to achieve >95% purity .

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer: Key analytical techniques include:

- NMR Spectroscopy : <sup>1</sup>H NMR (DMSO-d₆) should show characteristic peaks: a singlet for the methoxy group (~δ 3.9 ppm) and deshielded carboxylic proton (~δ 13.1 ppm, broad). <sup>13</sup>C NMR confirms the carbonyl (C=O) at ~δ 165 ppm .

- Mass Spectrometry : ESI-MS in negative mode typically displays [M–H]⁻ at m/z 207.1 (calculated for C₁₀H₈N₂O₃). High-resolution MS (HRMS) validates molecular formula .

- FT-IR : Strong absorption bands at ~1700 cm⁻¹ (carboxylic acid C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy group) .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer: Store the compound in airtight, light-resistant containers at –18°C or below to prevent degradation. Desiccants (e.g., silica gel) should be used to minimize moisture absorption. Periodic purity checks via HPLC (C18 column, acetonitrile/water mobile phase) are advised to monitor stability over time .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for derivatization studies?

Methodological Answer: The carboxylic acid group at position 2 allows for selective derivatization:

- Amidation : Activate the carboxyl group with EDC/HOBt in DMF, then react with primary amines (e.g., benzylamine) to form amides. Monitor conversion via TLC .

- Esterification : Use thionyl chloride (SOCl₂) to generate the acid chloride, followed by reaction with alcohols (e.g., methanol) under reflux. Isolate esters via vacuum distillation .

- Metal Coordination : The nitrogen atoms in the quinoxaline ring can act as ligands for transition metals (e.g., Cu²⁺ or Fe³⁺). Conduct titration experiments with UV-Vis spectroscopy to determine binding stoichiometry .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

Methodological Answer: Discrepancies often arise from:

- Purity Variability : Validate compound purity (>98%) via HPLC before biological assays. Impurities like unreacted starting materials (e.g., o-phenylenediamine) may skew results .

- Solvent Effects : Use DMSO stocks at ≤0.1% v/v to avoid cytotoxicity. Parallel solvent controls are mandatory .

- Metabolite Interference : In pharmacokinetic studies, employ LC-MS/MS to distinguish the parent compound from metabolites (e.g., hydroxylated derivatives) .

Q. How does the compound behave under varying pH conditions, and what implications does this have for in vitro assays?

Methodological Answer: The carboxylic acid group (pKa ~2.5) and quinoxaline nitrogen (pKa ~4.8) dictate pH-dependent solubility:

- Low pH (≤2) : Protonated carboxyl group enhances solubility in aqueous buffers.

- Neutral pH (7.4) : Deprotonation reduces solubility, necessitating co-solvents (e.g., PEG-400) for cell culture studies.

- High pH (≥9) : Risk of hydrolysis at the methoxy group. Stability studies via <sup>1</sup>H NMR in PBS at 37°C over 24 hours are recommended .

Safety and Compliance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.